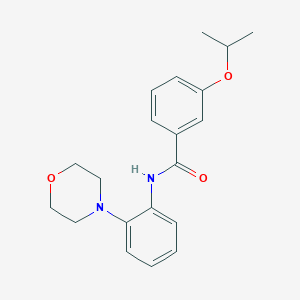
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, also known as IMPY, is a benzamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease.
作用机制
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide binds to β-amyloid plaques in the brain through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of β-amyloid peptides, which are believed to be the cause of neuronal damage in Alzheimer's disease. By preventing the aggregation of these peptides, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide may be able to slow down or even halt the progression of the disease.
Biochemical and Physiological Effects:
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been shown to have a high affinity for β-amyloid plaques in the brain. This binding is specific and does not interfere with other proteins or molecules in the brain. Additionally, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been found to be non-toxic and well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of using 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in lab experiments is its specificity for β-amyloid plaques. This allows for accurate detection and monitoring of Alzheimer's disease. However, one limitation is the cost and availability of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. This compound is not widely available and can be expensive to synthesize.
未来方向
Future research on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could focus on improving its synthesis method to make it more cost-effective and widely available. Additionally, there is potential for 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to be used in the development of new drugs for Alzheimer's disease. Further studies could also investigate the use of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
In conclusion, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. Its specificity for β-amyloid plaques and non-toxic nature make it a valuable tool for research. Further studies on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could lead to the development of new drugs for neurodegenerative diseases and improve our understanding of these conditions.
合成方法
The synthesis of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide involves the reaction of 2-morpholin-4-yl-aniline with isopropoxy benzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, which can be purified using column chromatography.
科学研究应用
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease. This compound binds to β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. The binding of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to these plaques can be visualized using imaging techniques such as positron emission tomography (PET). This allows for the early detection and monitoring of Alzheimer's disease.
属性
产品名称 |
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
InChI 键 |
QIYQYDQXTZZCIX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-furyl)acryloyl]-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278397.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278405.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)
![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)